N-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
(E)-1-(2,4-DICHLORO-5-NITROPHENYL)-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a dichloronitrophenyl group and a furan-imidazopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,4-DICHLORO-5-NITROPHENYL)-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the dichloronitrophenyl intermediate, followed by the formation of the furan-imidazopyridine moiety. The final step involves the condensation of these two intermediates under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,4-DICHLORO-5-NITROPHENYL)-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE undergoes various chemical reactions, including:
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products
Scientific Research Applications
(E)-1-(2,4-DICHLORO-5-NITROPHENYL)-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-1-(2,4-DICHLORO-5-NITROPHENYL)-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways . This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Shares the dichlorophenyl group but lacks the nitro and furan-imidazopyridine moieties.
Heparinoid: Structurally different but shares similar biological activities, such as anticoagulant properties.
Uniqueness
(E)-1-(2,4-DICHLORO-5-NITROPHENYL)-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE is unique due to its combination of dichloronitrophenyl and furan-imidazopyridine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C18H10Cl2N4O3 |
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Molecular Weight |
401.2 g/mol |
IUPAC Name |
(E)-1-(2,4-dichloro-5-nitrophenyl)-N-[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methanimine |
InChI |
InChI=1S/C18H10Cl2N4O3/c19-12-9-13(20)14(24(25)26)8-11(12)10-21-18-17(15-4-3-7-27-15)22-16-5-1-2-6-23(16)18/h1-10H/b21-10+ |
InChI Key |
NYHUXRGVEFREFS-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CC2=NC(=C(N2C=C1)/N=C/C3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-])C4=CC=CO4 |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)N=CC3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-])C4=CC=CO4 |
Origin of Product |
United States |
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